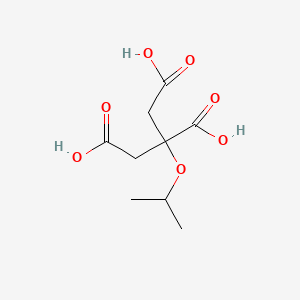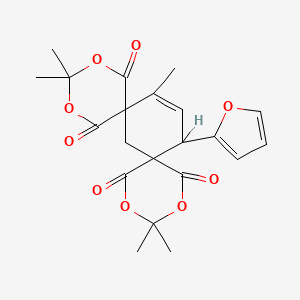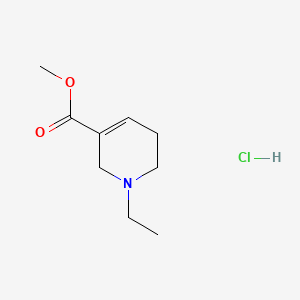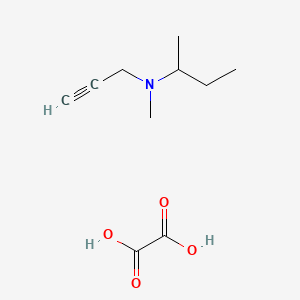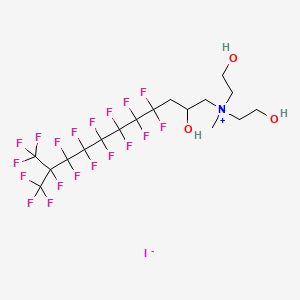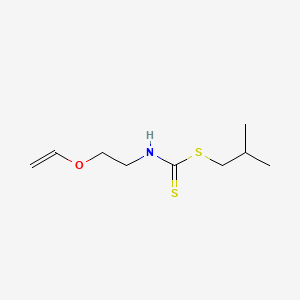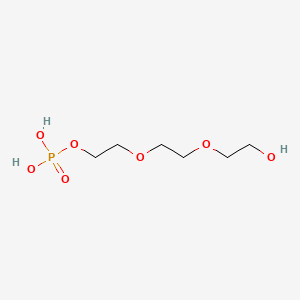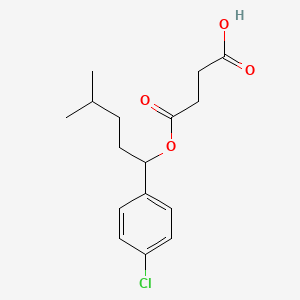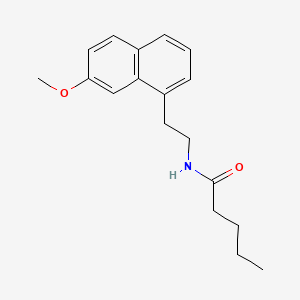
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the use of 7-methoxy-tetralone as a starting material . The process includes several steps such as alkylation, reduction, and acylation to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs . The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide) . The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .
Applications De Recherche Scientifique
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with melatonin receptors (MT1 and MT2) and serotonin receptors (5-HT2C) . By acting as an agonist at melatonin receptors and an antagonist at serotonin receptors, it helps regulate circadian rhythms and mood . This dual action is believed to contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A neurotransmitter involved in mood regulation but does not interact with melatonin receptors.
Uniqueness
Pentanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its dual action on melatonin and serotonin receptors, providing both circadian rhythm regulation and mood stabilization . This makes it particularly effective in the treatment of major depressive disorder .
Propriétés
Numéro CAS |
138112-80-8 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]pentanamide |
InChI |
InChI=1S/C18H23NO2/c1-3-4-8-18(20)19-12-11-15-7-5-6-14-9-10-16(21-2)13-17(14)15/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,20) |
Clé InChI |
IDEFUAZXFAWDEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



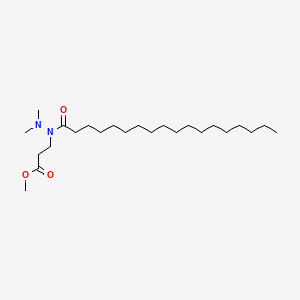
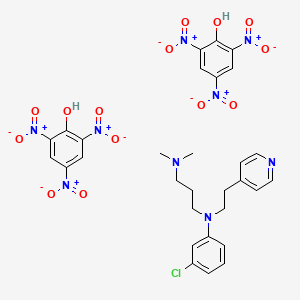
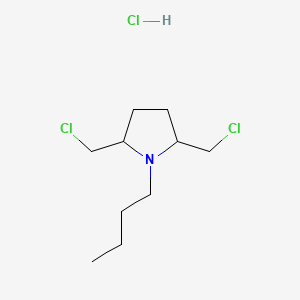
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
